1-(Pyridin-3-yl)but-3-en-1-amine
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Overview
Description
1-(Pyridin-3-yl)but-3-en-1-amine is an organic compound with the molecular formula C9H12N2 It features a pyridine ring attached to a butenyl chain with an amine group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)but-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with allylamine under palladium-catalyzed conditions. Another method includes the use of Grignard reagents, where 3-pyridylmagnesium bromide reacts with allyl bromide to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)but-3-en-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)but-3-en-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Pyridin-3-yl)but-3-en-1-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds also feature a pyridine ring but differ in their functional groups and reactivity.
Imidazo[1,2-a]pyridines: These heterocyclic compounds have a fused ring structure and exhibit different chemical properties and applications.
3-Pyridinemethanamine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-pyridin-3-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-4-9(10)8-5-3-6-11-7-8/h2-3,5-7,9H,1,4,10H2 |
InChI Key |
RZGASQMKKMRHBR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CN=CC=C1)N |
Origin of Product |
United States |
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